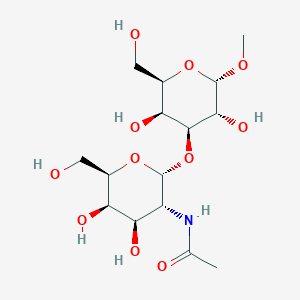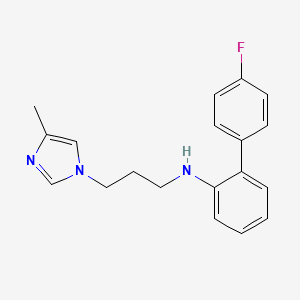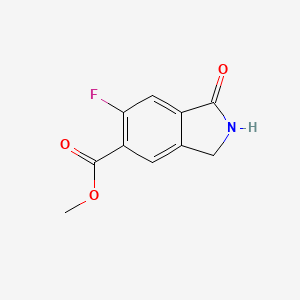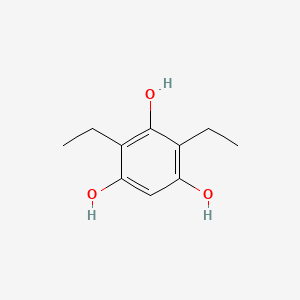
2,4-Diethylbenzene-1,3,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diethylbenzene-1,3,5-triol is an organic compound with the molecular formula C10H14O3 It consists of a benzene ring substituted with two ethyl groups at the 2 and 4 positions and three hydroxyl groups at the 1, 3, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethylbenzene-1,3,5-triol typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of benzene with ethylene to form diethylbenzene, followed by hydroxylation to introduce the hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound can be achieved through the use of shape-selective zeolite catalysts, which allow for high selectivity in the formation of the desired isomer. The process involves the alkylation of benzene with ethylene, followed by hydroxylation using suitable reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Diethylbenzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,4-Diethylbenzene-1,3,5-triol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Diethylbenzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring allow for hydrogen bonding and other interactions with biological molecules, potentially leading to its observed biological activities. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Phloroglucinol (Benzene-1,3,5-triol): Similar structure but lacks the ethyl groups.
Pyrogallol (Benzene-1,2,3-triol): Similar structure with hydroxyl groups at different positions.
Hydroxyquinol (Benzene-1,2,4-triol): Another isomer with hydroxyl groups at different positions.
Propriétés
Formule moléculaire |
C10H14O3 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2,4-diethylbenzene-1,3,5-triol |
InChI |
InChI=1S/C10H14O3/c1-3-6-8(11)5-9(12)7(4-2)10(6)13/h5,11-13H,3-4H2,1-2H3 |
Clé InChI |
ICXMVQGJPZJTJI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1O)O)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


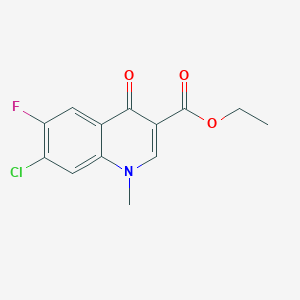
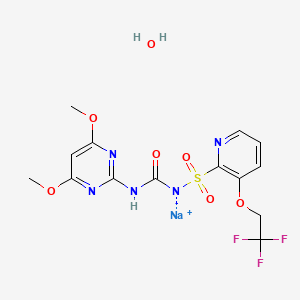
![6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine](/img/structure/B12432842.png)
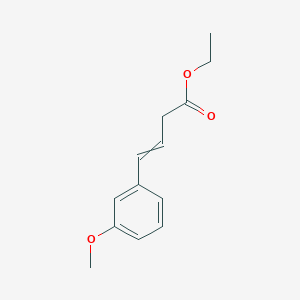
![7-[3-(4-Hydroxyphenyl)prop-2-enoyloxymethyl]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12432850.png)
![[6-Hydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-5-methylheptadeca-1,7,9,11-tetraen-4-yl] hydrogen sulfate](/img/structure/B12432861.png)
![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B12432866.png)
![(1S)-11-ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12432869.png)
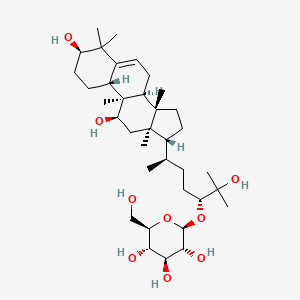
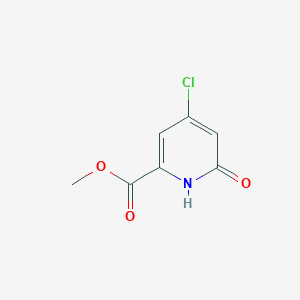
![N-[[2,6-difluoro-4-[3-(1H-1,2,4-triazol-5-yl)phenyl]phenyl]methyl]-2,3-dihydro-1H-inden-2-amine;phosphoric acid](/img/structure/B12432880.png)
